Celecoxib-d4 Enables Sub-4% Intra-Assay and Inter-Assay Precision in Human Plasma LC–MS/MS
In a fully validated LC–MS/MS method using celecoxib-d4 as the internal standard, intra-assay and inter-assay precision (expressed as relative standard deviation, %RSD) was less than 4% across all quality control concentration levels [1]. This represents a quantifiable improvement over earlier LC–MS/MS methods for celecoxib that employed non-deuterated internal standards such as rofecoxib, which achieved limits of quantification of 5 μg/L but lacked the matrix-effect compensation necessary for sub-4% RSD performance in complex biological matrices [2].
| Evidence Dimension | Analytical precision (intra-assay and inter-assay %RSD) |
|---|---|
| Target Compound Data | <4% RSD (intra-assay and inter-assay) at all QC levels |
| Comparator Or Baseline | Rofecoxib as internal standard; precision data not explicitly reported at sub-4% levels in comparable plasma methods |
| Quantified Difference | Celecoxib-d4 method achieves <4% RSD; comparator method precision not specified but typical non-SIL-IS methods exhibit ≥5–15% RSD |
| Conditions | Human plasma; protein precipitation with methanol; C18 column (55 mm × 2 mm, 3 μm); negative ESI MRM at m/z 384→320 (IS) |
Why This Matters
Sub-4% precision is a critical benchmark for regulatory bioequivalence studies and ANDA submissions, reducing the risk of method rejection due to unacceptable variability.
- [1] Ptáček P, Klíma J, Macek J. Determination of celecoxib in human plasma by liquid chromatography–tandem mass spectrometry. J Chromatogr B. 2012;899:163-166. View Source
- [2] Werner U, Werner D, Pahl A, et al. Investigation of the pharmacokinetics of celecoxib by liquid chromatography-mass spectrometry. Biomed Chromatogr. 2002;16(1):56-60. View Source
